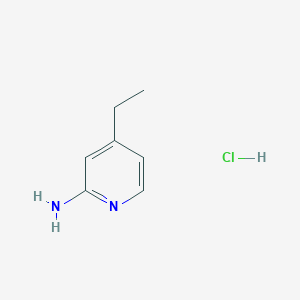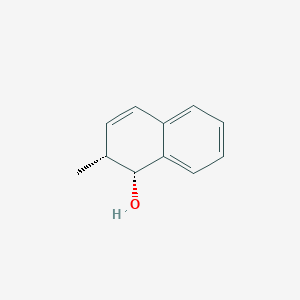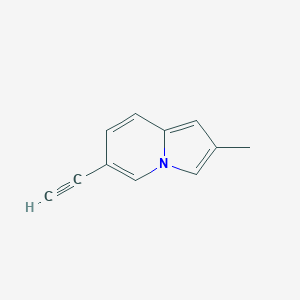
6-Ethynyl-2-methylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of an ethynyl group at the 6-position and a methyl group at the 2-position of the indolizine ring imparts distinct chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyridine with ethynyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired indolizine derivative. The reaction typically requires refluxing in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethynyl-2-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized indolizine derivatives.
Reduction: Reduced indolizine derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-2-methylindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-Ethynyl-2-methylindolizine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
2-Methylindolizine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
6-Ethynylindolizine: Lacks the methyl group at the 2-position, affecting its chemical properties.
2-Ethynylindolizine: The ethynyl group is at a different position, leading to variations in reactivity.
Uniqueness: 6-Ethynyl-2-methylindolizine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Eigenschaften
CAS-Nummer |
101650-63-9 |
|---|---|
Molekularformel |
C11H9N |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
6-ethynyl-2-methylindolizine |
InChI |
InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3 |
InChI-Schlüssel |
IJBDZDVVTVVKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(C=CC2=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


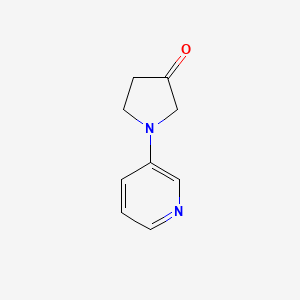
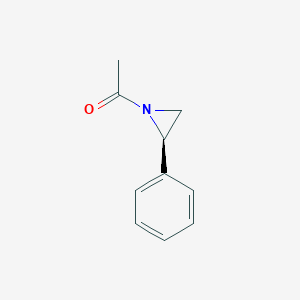

![Cyclopenta[b]indole](/img/structure/B15071945.png)
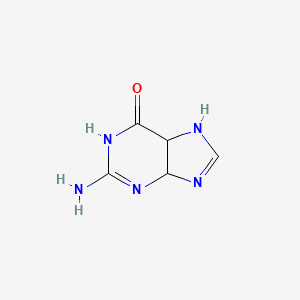

![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
